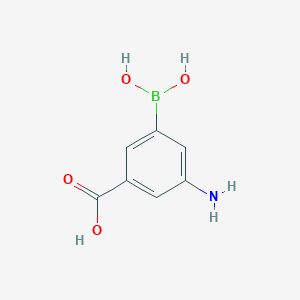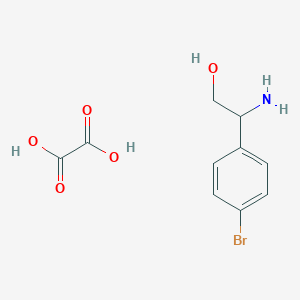
3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide: is an organic compound that features a benzaldehyde core substituted with an azepane moiety and a methoxy group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in chemical research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide typically involves the following steps:
Formation of the Benzaldehyde Core: The starting material, 4-methoxybenzaldehyde, undergoes a formylation reaction to introduce the aldehyde group.
Introduction of the Azepane Moiety: The azepane ring is introduced via a nucleophilic substitution reaction, where the azepane reacts with a suitable leaving group on the benzaldehyde core.
Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(1-Azepanylmethyl)-4-methoxybenzoic acid.
Reduction: 3-(1-Azepanylmethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide involves its interaction with specific molecular targets. The azepane moiety can interact with biological receptors, while the benzaldehyde core can undergo various chemical transformations. These interactions and transformations are crucial for its biological and chemical activities.
相似化合物的比较
- 3-(1-Azepanylmethyl)-4-methoxybenzoic acid
- 3-(1-Azepanylmethyl)-4-methoxybenzyl alcohol
- 3-(1-Azepanylmethyl)-4-methoxybenzylamine
Comparison:
- Uniqueness: The hydrobromide salt form of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde enhances its solubility and stability compared to its free base or other derivatives.
- Chemical Properties: The presence of the azepane moiety and the methoxy group provides unique reactivity patterns, making it distinct from other benzaldehyde derivatives.
属性
IUPAC Name |
3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEMHBJIVQGAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCCCC2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)


